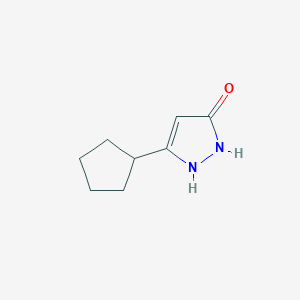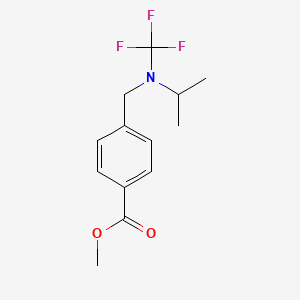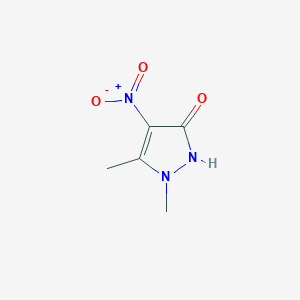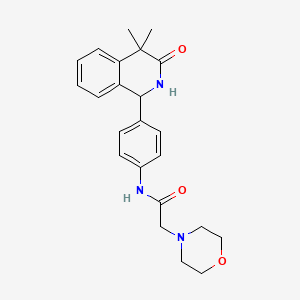
1,4-Benzenediol, 2-pentadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediol, 2-pentadecyl- is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of hydroquinone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-pentadecyl- can be achieved through various methods. One common approach involves the alkylation of hydroquinone (1,4-benzenediol) using pentadecyl halides under basic conditions. This reaction typically employs potassium carbonate as a base and a suitable solvent such as ethanol or water .
Industrial Production Methods
Industrial production of 1,4-Benzenediol, 2-pentadecyl- often utilizes a green, lithium salt-free synthesis method. This method involves the use of hydroalcoholic media (water/ethanol) and potassium carbonate as a base, optimizing reaction time and solvent effects to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzenediol, 2-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediol, 2-pentadecyl- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,4-Benzenediol, 2-pentadecyl- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit pro-inflammatory enzymes and cytokines.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Benzenediol (Catechol)
- 1,3-Benzenediol (Resorcinol)
- 1,4-Benzenediol (Hydroquinone)
Uniqueness
This structural feature differentiates it from other dihydroxybenzenes, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C21H36O2 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-pentadecylbenzene-1,4-diol |
InChI |
InChI=1S/C21H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)23/h16-18,22-23H,2-15H2,1H3 |
InChI-Schlüssel |
IFTCIJGLDWOLSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


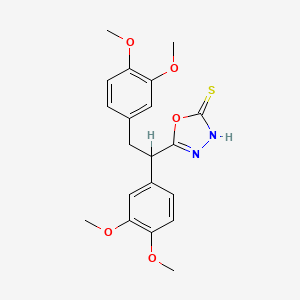
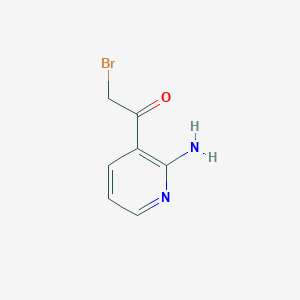
![Propanoic acid, 3-[bis(trimethylsilyl)amino]-2-methyl-, trimethylsilyl ester](/img/structure/B13951268.png)

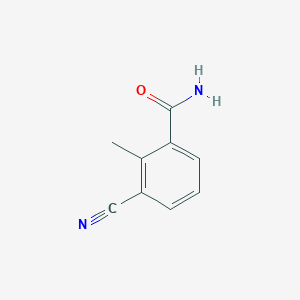
![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)
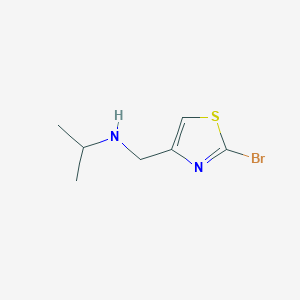
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)
